An In-depth Technical Guide to 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: A Key Intermediate in Drug Discovery
An In-depth Technical Guide to 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, identified by the CAS number 960613-96-1, is a pivotal heterocyclic building block in the landscape of medicinal chemistry.[1][2][3][4][5][6][7] Its unique structural arrangement, featuring a fused pyrazole and pyrimidine ring system with reactive bromine and chlorine substituents, renders it an exceptionally versatile intermediate for the synthesis of a diverse array of biologically active molecules.[8] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant applications in the development of novel therapeutics, particularly in the realm of oncology. The pyrazolo[1,5-a]pyrimidine scaffold, derived from this intermediate, has been successfully employed to generate potent inhibitors of key cellular targets such as Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks), highlighting its immense potential in modern drug discovery.
Chemical and Physical Properties
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a solid, typically appearing as an off-white to light yellow or brown crystalline powder.[3][8] It is stable under normal conditions and is often stored under an inert atmosphere at 2-8°C.[8] The compound is soluble in organic solvents like N,N-dimethylformamide (DMF) and dichloromethane.[8]
Table 1: Physicochemical Properties of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
| Property | Value | Reference(s) |
| CAS Number | 960613-96-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₃BrClN₃ | [1][2][6] |
| Molecular Weight | 232.47 g/mol | [1][2][6] |
| Appearance | Off-white to light yellow/brown solid | [8] |
| Melting Point | 125-128 °C | |
| Storage Temperature | 2-8°C under inert gas | [8] |
| SMILES | ClC1=NC2=C(Br)C=NN2C=C1 | [6] |
| InChIKey | IYSBSUPWYUVHKG-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is typically achieved through the bromination of 5-chloropyrazolo[1,5-a]pyrimidine. Two common procedures are outlined below.
Protocol 1: Bromination using Bromine in Acetic Acid
This method involves the direct bromination of the starting material using liquid bromine in a glacial acetic acid solvent.
Experimental Protocol:
-
To a stirred solution of 5-chloropyrazolo[1,5-a]pyrimidine (46.4 g, 0.3 mol) in glacial acetic acid (700 mL), add bromine (42 mL, 0.81 mol) dropwise at room temperature.
-
After the addition is complete, continue to stir the reaction mixture for 1 hour.
-
Collect the resulting precipitate by filtration and wash it sequentially with glacial acetic acid and ether, then dry.
-
Suspend the residue in water (500 mL) and neutralize the mixture with concentrated ammonia.
-
Filter the crude product, wash sequentially with water, isopropanol, and hexane, and then dry to yield 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine. A second crop of the product can be obtained from the filtrate by dilution with ice water and neutralization with ammonia.
Yield: Approximately 49% for the first crop and 33% for the second crop.[2]
Characterization (¹H-NMR, 400 MHz, d6-DMSO): δ= 9.18 (2H, d), 8.41 (1H, s), 7.19 (2H, d) ppm.[2]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol utilizes N-Bromosuccinimide as the brominating agent in a DMF solvent.
Experimental Protocol:
-
Suspend 5-chloropyrazolo[1,5-a]pyrimidine (3.43g, 22.34mmol) in dimethylformamide (60mL).
-
Add N-bromosuccinimide (4.37g, 24.57mmol) in small portions while stirring at 20°C.
-
Continue stirring for 1 hour.
-
Upon completion of the reaction, process the mixture to isolate the product. (Note: The source does not detail the workup procedure, but a standard aqueous workup and extraction would be appropriate).
Yield: 94%
Synthesis of Bioactive Derivatives
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine serves as a versatile intermediate for further functionalization, primarily through Suzuki coupling and nucleophilic aromatic substitution reactions.
Example: Synthesis of an Adaptor Associated Kinase 1 (AAK1) Inhibitor Intermediate
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Amine Displacement: React 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine with (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. This reaction typically proceeds via nucleophilic substitution of the chlorine atom at the 5-position.[9]
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Suzuki Coupling: The resulting (S)-tert-butyl 2-(((3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)pyrrolidine-1-carboxylate is then subjected to a Suzuki coupling reaction with a suitable boronic acid, for example, (4-(aminomethyl)phenyl)boronic acid or (2-methoxyphenyl)boronic acid, to introduce substituents at the 3-position.[9]
Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine have shown significant promise as inhibitors of several key protein kinases implicated in cancer.
Anticancer Activity
Numerous studies have demonstrated the potent antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.
Table 2: In Vitro Anticancer Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 14a | HCT116 (Colon) | 0.0020 | |
| 7d | HCT-116 (Colon), PC-3 (Prostate) | Good Activity | [10] |
| 11a | HCT-116 (Colon), PC-3 (Prostate) | Good Activity | [10] |
| 10d, 10e, 12b, 12d, 12e, 16a, 23a | HCT-116, HepG-2, MCF-7 | 2.97 - 10.31 | [11] |
| 6t | CDK2 | 0.09 | |
| 6s | TRKA | 0.45 | [12] |
| 8, 9 | TrkA | 0.0017 | [13] |
Note: The compound IDs are as reported in the cited literature.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective CDK inhibitors.[14] For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, effectively inhibits CDK1, CDK2, and CDK9, leading to cell cycle arrest and potent antiproliferative activity.[14]
Inhibition of Tropomyosin Receptor Kinases (Trks)
The Trk family of receptor tyrosine kinases plays a vital role in neuronal development and function. However, aberrant Trk signaling is implicated in the growth and metastasis of various cancers. Pyrazolo[1,5-a]pyrimidine-based compounds have emerged as potent Trk inhibitors.[13] The strategic placement of substituents on the pyrazolo[1,5-a]pyrimidine core, guided by structure-activity relationship (SAR) studies, has led to the development of highly effective Trk inhibitors with significant antitumor activity in preclinical models.[13]
Safety and Handling
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: H302, H315, H319, H335
GHS Precautionary Statements: P261, P305+P351+P338
Conclusion
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a high-value chemical intermediate with significant applications in the synthesis of novel therapeutic agents. Its utility in constructing the versatile pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in the discovery of potent inhibitors of various protein kinases, particularly those involved in cancer progression. The continued exploration of this compound and its derivatives holds great promise for the development of next-generation targeted therapies. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of this important building block.
References
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- 10. html.rhhz.net [html.rhhz.net]
- 11. Synthesis and<i>in vitro</i>anticancer activity of pyrazolo[1,5-<i>a</i>]pyrimidines and pyrazolo[3,4-<i>d</i>][1,2,3]t… [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
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